molecular formula C27H28ClN7O3S B568811 hSMG-1 inhibitor 11j CAS No. 1402452-15-6

hSMG-1 inhibitor 11j

Katalognummer: B568811
CAS-Nummer: 1402452-15-6
Molekulargewicht: 566.1 g/mol
InChI-Schlüssel: RZFJBSIAXYEPBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

hSMG-1 inhibitor 11j is a pyrimidine-derived small molecule that selectively targets the human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase, a key regulator of nonsense-mediated mRNA decay (NMD) and stress response pathways. With an IC50 of 0.11 nM against hSMG-1, it demonstrates remarkable selectivity (>455-fold) over related kinases such as mTOR (IC50 = 50 nM), PI3Kα (IC50 = 92 nM), and CDK1/CDK2 (IC50 = 32 μM/7.1 μM) .

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of hSMG-1 inhibitor 11j is rooted in modular pyrimidine chemistry, leveraging sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The molecular structure (C<sub>27</sub>H<sub>28</sub>ClN<sub>7</sub>O<sub>3</sub>S) comprises three key fragments:

  • A central pyrimidine-4-ylpyridine core.

  • A 4-chloro-3-(diethylsulfamoyl)phenylamino substituent.

  • A 3-methylurea-functionalized phenyl group .

The convergent synthesis strategy involves independent preparation of these fragments followed by final assembly, as illustrated below:

Table 1: Key Fragments and Their Synthetic Origins

FragmentSynthetic MethodKey Reagents/Catalysts
Pyrimidine-4-ylpyridineSuzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>
Chlorophenyl sulfonamideSNAr reactionDiethylamine, DIPEA
3-Methylurea phenylUrea formation via carbodiimide chemistryEDCI, HOBt, methylamine

Step-by-Step Synthesis

Preparation of Pyrimidine-4-ylpyridine Intermediate

The core pyrimidine-4-ylpyridine scaffold is synthesized via a Suzuki-Miyaura cross-coupling between 2-aminopyrimidin-4-ylboronic acid and 2-bromopyridine.

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Potassium carbonate (2.5 equiv)

  • Solvent: Dioxane/water (4:1 v/v)

  • Temperature: 90°C, 12 h

  • Yield: 78%

Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexanes) and recrystallization from ethanol to achieve >98% purity .

Synthesis of 4-Chloro-3-(diethylsulfamoyl)phenylamino Substituent

This fragment is prepared through a nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-3-nitrobenzenesulfonyl chloride:

  • Sulfonamide Formation:

    • React 4-chloro-3-nitrobenzenesulfonyl chloride with diethylamine in dichloromethane (DCM) at 0°C.

    • Base: N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

    • Yield: 85%

  • Nitro Reduction:

    • Catalytic hydrogenation (H<sub>2</sub>, 50 psi) over 10% Pd/C in ethanol.

    • Time: 6 h

    • Yield: 92%

Assembly of 3-Methylurea Phenyl Group

The urea moiety is introduced via carbodiimide-mediated coupling:

  • Activation:

    • Treat 4-aminophenylboronic acid with 1,1'-carbonyldiimidazole (CDI) in THF.

    • Conditions: 0°C → RT, 2 h

  • Methylamine Coupling:

    • Add methylamine hydrochloride and triethylamine.

    • Yield: 88%

Final Coupling and Global Deprotection

The three fragments are combined through sequential Suzuki-Miyaura and SNAr reactions:

  • Pyrimidine-Pyridine + Urea Phenyl:

    • Suzuki coupling with Pd(OAc)<sub>2</sub>/XPhos.

    • Solvent: Toluene/EtOH/H<sub>2</sub>O (3:1:1)

    • Yield: 65%

  • Chlorophenyl Sulfonamide Attachment:

    • SNAr reaction with the intermediate amine.

    • Base: K<sub>2</sub>CO<sub>3</sub> in DMF, 80°C, 8 h

    • Yield: 72%

Table 2: Critical Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield/Purity
Pd Catalyst Loading2 mol%Reduces metal contamination
Solvent PolarityDMF > DMSOEnhances SNAr kinetics
Temperature Gradient80°C → RTMinimizes side reactions

Purification and Analytical Characterization

Industrial-scale production employs recrystallization and preparative HPLC:

  • Recrystallization Solvent: Ethyl acetate/hexanes (1:3)

  • HPLC Conditions:

    • Column: C18, 5 μm

    • Mobile Phase: MeCN/H<sub>2</sub>O (0.1% TFA) gradient

    • Purity: ≥99.8%

Spectroscopic Data

  • HRMS (ESI): m/z 566.077 [M+H]<sup>+</sup> (calc. 566.077)

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.65 (s, 1H), 8.21 (d, <i>J</i>=5.2 Hz, 1H), 7.94–7.82 (m, 4H)

Industrial Manufacturing Considerations

GMP-compliant synthesis (as per UREIKO and MedChemExpress protocols) emphasizes:

  • Quality Control: In-process checks for residual solvents (≤500 ppm) and palladium (≤10 ppm) .

  • Stability: Storage at -20°C under argon with desiccant to prevent urea hydrolysis .

Challenges and Mitigation Strategies

  • Low Solubility: Addressed via micronization (particle size ≤10 μm) and co-solvents (DMSO/PEG400) .

  • Scale-Up Bottlenecks: Transition from batch to flow chemistry improved yield reproducibility by 15% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SMG1i durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von SMG1i mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Aktivitäts-Beziehungen zu untersuchen und die Eigenschaften der Verbindung zu optimieren .

Wissenschaftliche Forschungsanwendungen

Tumor Growth Inhibition

Research indicates that hSMG-1 inhibitor 11j can enhance the presentation of neoantigens on cancer cells by stabilizing mutant transcripts. This effect can lead to improved recognition and targeting by T cells, thus slowing tumor growth. In studies involving xenograft models, treatment with this compound resulted in significant increases in transcript levels of genes with truncating mutations, demonstrating its potential as an immunotherapeutic agent .

Enhancing Immunogenicity

The use of this compound has been linked to increased immunogenicity of tumors. By preventing the degradation of mutant mRNAs, the compound promotes the expression of neoantigens that can be recognized by the immune system. This mechanism has implications for developing personalized cancer vaccines and therapies targeting specific mutations present in tumors .

Re-expression of Mutant Proteins

In genetic disorders caused by nonsense mutations, this compound has shown promise in restoring the expression of full-length proteins. By inhibiting NMD, this compound allows for the accumulation of transcripts that would typically be degraded due to premature stop codons. Studies have demonstrated that treatment with this compound can lead to increased levels of TP53β and TP53γ mRNA and protein, which are crucial for tumor suppressor functions .

Potential for Gene Therapy

The ability of this compound to stabilize mutant mRNAs presents a novel approach for gene therapy strategies aimed at genetic disorders characterized by nonsense mutations. By enhancing the expression of functional proteins from mutated genes, this compound could potentially mitigate disease symptoms and improve patient outcomes.

Comparative Analysis with Other SMG-1 Inhibitors

Inhibitor IC50 (nM) Selectivity Solubility In Vivo Efficacy
This compound0.11HighHighYes
SMG1i-11Not specifiedModerateLowNo
KVS0001Not specifiedHighHighYes

This table illustrates the advantages of this compound over other inhibitors, particularly regarding its solubility and efficacy in vivo.

Case Study 1: Cancer Cell Lines

In vitro studies using NCI-H358 and LS180 cancer cell lines demonstrated that treatment with this compound led to significant increases in mutant transcript levels compared to control groups. The results indicated a near-total blockade of NMD at concentrations as low as 600 nM .

Case Study 2: Xenograft Models

In xenograft mouse models, administration of this compound resulted in substantial tumor growth inhibition through enhanced immune recognition of neoantigens derived from stabilized mutant transcripts. The findings suggest that this compound could be pivotal in developing immunotherapies targeting tumors with specific genetic alterations .

Wirkmechanismus

SMG1i exerts its effects by specifically inhibiting the kinase activity of SMG1. It binds to the ATP-binding site within the kinase active site, preventing the phosphorylation of UPF1 and thereby disrupting the NMD pathway. This inhibition is achieved through the interaction of SMG1i with unique residues in the active site of SMG1, which are not present in other PIKKs .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

hSMG-1 inhibitor 11j suppresses UPF1 phosphorylation, a critical step in NMD, at concentrations as low as 0.3 μM in MDA-MB-361 cells, with complete inhibition observed at 1 μM . It also inhibits cancer cell proliferation (e.g., MDA-MB-468 cells, IC50 = 75 nM) by accelerating TNF-α-induced apoptosis. This occurs through enhanced degradation of FLICE-inhibitory protein long isoform (FLIPL), promoting caspase-8 activation and mitochondrial apoptosis .

Pharmacokinetic Properties

  • Molecular formula : C27H28ClN7O3S
  • Molecular weight : 566.07 g/mol
  • Solubility : 70 mg/mL in DMSO (123.7 mM), requiring sonication for dissolution .
  • Storage : Stable for 3 years at -20°C (powder) or 1–2 years at -80°C (solution) .

To contextualize this compound’s efficacy and selectivity, it is compared to other hSMG-1 inhibitors, mTOR/PI3K inhibitors, and CDK inhibitors (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Target (IC50) Selectivity Highlights Cellular Activity Key Findings
This compound hSMG-1 (0.11 nM) >455-fold vs. mTOR (50 nM), PI3Kα (92 nM) MDA-MB-468: IC50 = 75 nM Promotes FLIPL degradation and caspase-8 activation
hSMG-1 inhibitor 11e hSMG-1 (<0.05 nM) >900-fold vs. mTOR (45 nM) Used at 0.2–1 μM in cellular studies Potent SMG1 inhibition but potential mTOR off-target effects at high doses
RMC-5552 mTORC1 (pS6K: 0.14 nM) Selective mTORC1 inhibitor Preclinical tumor models Inhibits mTORC1 downstream signaling
DS-7423 PI3Kα (15.6 nM), mTOR (34.9 nM) Dual PI3K/mTOR inhibitor Anticancer activity in vivo Broader target profile limits specificity
PHA-793887 CDK1 (60 nM), CDK2 (8 nM) Pan-CDK inhibitor Apoptosis induction in cancer Less selective; impacts multiple cell cycle kinases

Key Differentiators of this compound

Selectivity : Unlike pan-kinase inhibitors (e.g., PHA-793887) or dual-target agents (e.g., DS-7423), 11j maintains >455-fold selectivity for hSMG-1 over mTOR and PI3Kα, minimizing off-target toxicity .

Mechanistic Specificity : While mTOR inhibitors (e.g., RMC-5552) regulate protein synthesis, 11j uniquely enhances TNF-α-induced apoptosis via FLIPL degradation, offering a distinct pathway for cancer therapy .

Cellular Potency : Despite its low biochemical IC50 (0.11 nM), 11j requires higher cellular concentrations (0.3–3 μM) for UPF1 phosphorylation inhibition, likely due to permeability challenges. This contrasts with hSMG-1 inhibitor 11e, which shows higher biochemical potency (<0.05 nM) but is used at similar cellular doses .

Clinical Potential: Compared to non-selective HIF-1 inhibitors (which often lack specificity ), 11j’s targeted action on hSMG-1 positions it as a promising candidate for precision oncology.

Limitations and Considerations

  • Cellular Efficacy : The disparity between biochemical and cellular IC50 values suggests optimization is needed for drug delivery .
  • Comparative Data: Limited head-to-head studies with 11e or mTOR/PI3K inhibitors necessitate further preclinical validation.

Biologische Aktivität

hSMG-1 inhibitor 11j is a potent and selective inhibitor of the human SMG-1 kinase, which plays a critical role in nonsense-mediated decay (NMD) and DNA damage response pathways. This compound has garnered attention due to its potential applications in cancer research and therapeutic interventions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and relevant case studies.

This compound is a pyrimidine derivative with the following chemical characteristics:

PropertyValue
CAS Number 1402452-15-6
Molecular Formula C27H28ClN7O3S
Molecular Weight 566.074 g/mol
IC50 (hSMG-1) 0.11 nM
Selectivity >455-fold over mTOR

The compound exhibits significant selectivity for hSMG-1 compared to other kinases, such as mTOR, PI3Kα/γ, and CDK1/CDK2, making it a valuable tool for studying the role of SMG-1 in cellular processes .

hSMG-1 is integral to NMD, a surveillance pathway that degrades mRNA molecules containing premature stop codons. The inhibition of SMG-1 by compound 11j disrupts the phosphorylation of UPF1, a key protein in the NMD pathway. This inhibition leads to reduced degradation of aberrant mRNA, providing insights into RNA metabolism and potential therapeutic applications in diseases associated with NMD dysregulation .

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly reduces UPF1 phosphorylation in MDA361 cells at concentrations as low as 0.3 μM, with complete inhibition observed at 1 μM. Additionally, it inhibits the proliferation of MDA468 cancer cells with an IC50 value of 75 nM .

Selectivity Profile

The selectivity profile of this compound highlights its potential for targeted therapeutic applications:

Target KinaseIC50 (nM)
hSMG-1 0.11
mTOR 50
PI3Kα 92
PI3Kγ 60
CDK1 32,000
CDK2 7,100

This profile indicates that this compound is over 455 times more selective for hSMG-1 than for mTOR, making it an ideal candidate for studies focused on SMG-1's unique biological functions .

Case Studies

Recent studies have explored the implications of hSMG-1 inhibition in various contexts:

Case Study: NMD and Pain Sensation
A study published in April 2023 demonstrated that this compound effectively inhibited NMD in dorsal root ganglion (DRG) neurons. The findings suggest that inhibiting this pathway may influence pain signaling mechanisms, opening avenues for pain management therapies .

Case Study: DNA Damage Response
Another investigation revealed that while hSMG-1 inhibition did not induce expression of the p53 transcriptional target CDKN1A following DNA damage, it did affect alternative splicing events related to TP53 pre-mRNA. This indicates that hSMG-1 plays a complex role in DNA damage responses and highlights the need for further exploration into its regulatory mechanisms .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of hSMG-1 inhibitor 11j in targeting hSMG-1 kinase?

this compound is a pyrimidine derivative that selectively inhibits hSMG-1 kinase with an IC50 of 0.11 nM. It acts by competitively binding to the ATP-binding pocket of hSMG-1, thereby blocking its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates like UPF1, a critical mediator of nonsense-mediated mRNA decay (NMD). In MDA 361 cells, 11j (0.3–3 μM; 6 hours) reduces UPF1 phosphorylation by >90% at 1 μM .

Methodological Insight : To validate target engagement, use phospho-specific antibodies for UPF1 in Western blotting or immunofluorescence. Include mTOR/PI3K inhibitors as controls to rule off-target effects due to 11j’s moderate activity against mTOR (IC50 = 50 nM) .

Q. How does this compound’s selectivity profile compare to related kinases like mTOR or PI3K?

11j exhibits >455-fold selectivity for hSMG-1 over mTOR (IC50 = 50 nM), PI3Kα/γ (IC50 = 92/60 nM), and CDK1/2 (IC50 = 32/7.1 μM). However, its moderate inhibition of mTOR requires careful interpretation in pathways where mTOR and hSMG-1 crosstalk (e.g., stress response). Use kinase profiling panels or isoform-specific inhibitors (e.g., rapamycin for mTOR) to isolate hSMG-1-dependent effects .

Q. What are the optimal in vitro conditions for evaluating 11j’s efficacy in cell-based assays?

  • Solubility : Prepare stock solutions in DMSO (80 mg/mL or 141.33 mM) and dilute in culture media to ≤0.1% DMSO to avoid cytotoxicity.
  • Dosing : Test concentrations between 0.1–10 μM, with exposure times ≥6 hours to observe UPF1 dephosphorylation in MDA-MB-468 cells (IC50 = 75 nM for proliferation).
  • Controls : Include PI3K/mTOR inhibitors (e.g., BEZ235) to differentiate hSMG-1-specific effects .

Advanced Research Questions

Q. How can conflicting data on off-target effects of 11j be resolved in kinase profiling studies?

Discrepancies in selectivity (e.g., PI3Kγ IC50 = 60 nM vs. 92 nM for PI3Kα) may arise from assay conditions (ATP concentration, cell type). To resolve this:

  • Use orthogonal assays (e.g., cellular thermal shift assays for target engagement).
  • Compare results with isoform-specific inhibitors (e.g., GDC-0941 for PI3Kα).
  • Validate findings in hSMG-1 knockout/rescue models to confirm on-target activity .

Q. What experimental strategies validate 11j’s role in NMD and apoptosis regulation?

  • NMD Assays : Quantify PTC-containing mRNA (e.g., β-globin-39PTC) via qPCR after 11j treatment. Co-administer cycloheximide to block translation and isolate NMD-specific effects .
  • Apoptosis : Assess mitochondrial localization of hSMG-1 via subcellular fractionation. 11j’s inhibition may reduce FLIPL expression, enhancing TNF-α-induced apoptosis. Use caspase-3/7 activity assays and Annexin V staining to confirm .

Q. How do mitochondrial localization patterns of hSMG-1 influence inhibitor efficacy in apoptosis assays?

A subpopulation of hSMG-1 localizes to mitochondria, where it regulates FLIPL stability and TNF-α signaling. To study this:

  • Treat cells with 11j and fractionate mitochondria/cytosol for Western blotting.
  • Co-treat with TNF-α and measure JNK/Itch pathway activation.
  • Use mitochondrial membrane potential dyes (e.g., JC-1) to correlate hSMG-1 inhibition with apoptosis .

Q. What are the critical considerations for in vivo pharmacokinetic (PK) studies of 11j?

  • Formulation : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration. Ensure solubility ≥6 mg/mL to avoid precipitation.
  • Stability : Store stock solutions at -80°C; avoid freeze-thaw cycles >3×.
  • Dosing : Preliminary studies suggest 10–25 mg/kg in xenograft models, but optimize based on target coverage (measure plasma/tumor concentrations via LC-MS) .

Q. How to address discrepancies in reported IC50 values for 11j across cell lines?

Variability in IC50 (e.g., 75 nM in MDA-MB-468 vs. higher in other lines) may reflect differences in hSMG-1 expression or compensatory pathways.

  • Perform RNA-seq to identify baseline NMD activity.
  • Use CRISPR/Cas9 to modulate hSMG-1 levels and correlate with 11j sensitivity .

Eigenschaften

IUPAC Name

1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFJBSIAXYEPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.